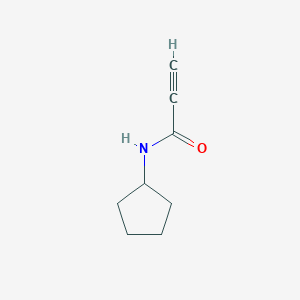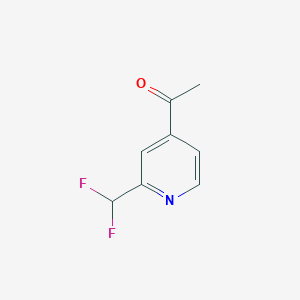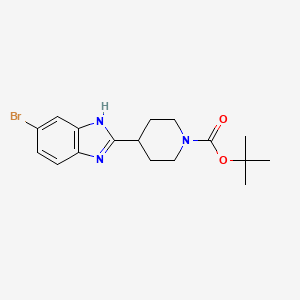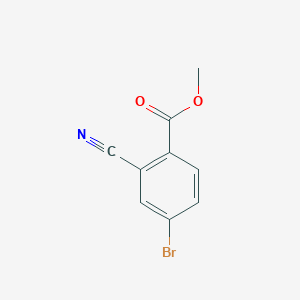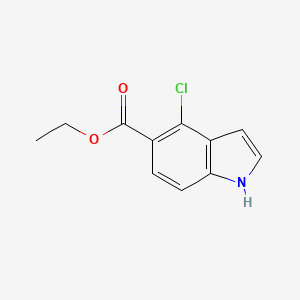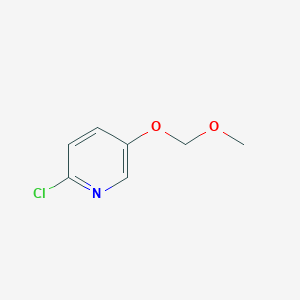
2-氯-5-(甲氧基甲氧基)吡啶
概述
描述
2-Chloro-5-(methoxymethoxy)pyridine is a pyridine derivative that is widely used in the synthesis of various heterocyclic compounds, such as pyrimidines and quinolines. It is also used as an intermediate in the synthesis of pharmaceutical and agrochemical compounds. The molecular weight of this compound is 173.6 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(methoxymethoxy)pyridine can be represented by the formula C7H8ClNO2 . The InChI code for this compound is 1S/C7H8ClNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-(methoxymethoxy)pyridine is a colorless to light-yellow liquid . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
锂化研究
2-氯-5-(甲氧基甲氧基)吡啶在科学研究中的一项应用是锂化过程的研究。Gros、Choppin 和 Fort (2003) 使用氘化探针研究了 2-氯和 2-甲氧基吡啶的锂化途径。他们提出了一种机制,涉及锂二烷基酰胺在 H-6 质子附近的预络合和形成 3,6-二锂吡啶中间体,这表明这些吡啶衍生物锂化过程中的复杂相互作用(Gros、Choppin 和 Fort,2003)。
结构分析和合成
Tranfić 等人(2011) 从 2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-腈合成了一个吡啶衍生物,并使用 X 射线衍射分析了其结构。这项研究有助于理解此类吡啶衍生物在各个领域的结构特征和潜在应用(Tranfić 等人,2011)。
光物理和光谱评估
2019 年,Hagimori 等人对 2-甲氧基和 2-吗啉代吡啶化合物进行了研究,探索了它们作为高发射荧光团的潜力。这项研究提供了对吡啶衍生物的荧光特性的见解,这可能对材料科学和光物理学等领域产生影响(Hagimori 等人,2019)。
合成方法和应用
李正雄 (2004) 总结了 2-氯-5-三氟甲基吡啶的合成方法及其在医药、农用化学品和生物化学品中的应用,特别是在除草剂中的应用。本文重点介绍了氯代吡啶衍生物的多功能性和工业相关性(李正雄,2004)。
化学相互作用研究
Stavber 和 Zupan (1990) 探索了氟氧硫酸铯与吡啶的反应,产生了包括 2-氯或 2-烷氧基吡啶在内的各种产物。这项研究有助于理解涉及吡啶衍生物的化学相互作用和潜在合成途径(Stavber 和 Zupan,1990)。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with various hazards, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
属性
IUPAC Name |
2-chloro-5-(methoxymethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZSYWVNPVRPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methoxymethoxy)pyridine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

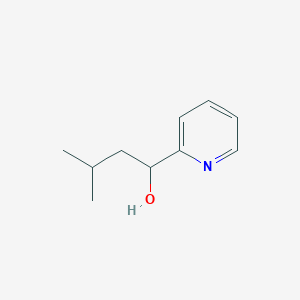
![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)
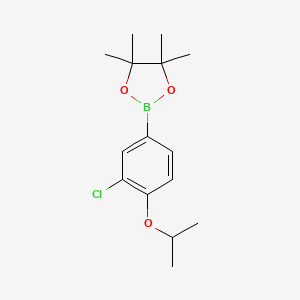
![3H-Imidazo[4,5-b]pyridine, 2-(methoxymethyl)-](/img/structure/B1427302.png)
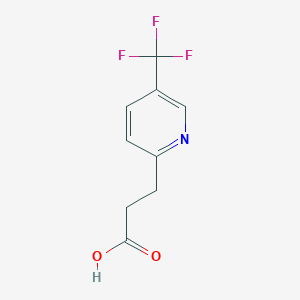

![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
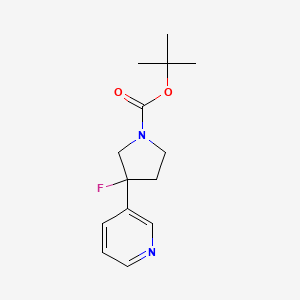
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)
